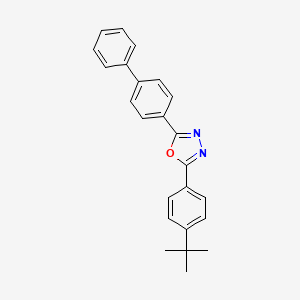

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158164. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-24(2,3)21-15-13-20(14-16-21)23-26-25-22(27-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCJVWCMJYNSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065851 | |

| Record name | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15082-28-7 | |

| Record name | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15082-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl PBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015082287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl-PBD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-[4-(1,1-dimethylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKR9AP6LRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole, also known by its synonym Butyl-PBD, is a well-characterized organic molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. While the 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, Butyl-PBD has primarily been investigated for its robust thermal and photophysical properties. This has led to its application in the fields of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), and as a scintillant in particle physics experiments.

This technical guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of this compound. It includes detailed experimental protocols for its synthesis and solubility determination, and presents key data in a structured format to facilitate its use in research and development. For drug development professionals, this document contextualizes the potential of the 1,3,4-oxadiazole core, while clarifying the current, non-biological applications of this specific derivative.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various scientific and technological fields.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂N₂O | [1] |

| Molecular Weight | 354.44 g/mol | [1] |

| CAS Number | 15082-28-7 | [1] |

| IUPAC Name | 2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |

| Appearance | White solid/powder | [1] |

| Melting Point | 136 - 138 °C | [1] |

| Purity (typical) | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Spectroscopic Properties

The spectroscopic profile of a compound is critical for its identification and characterization. Below is a summary of the key spectroscopic data for this compound.

Fluorescence Spectroscopy

| Parameter | Wavelength (nm) | Solvent |

| Excitation (λex) | 305 | Ethanol |

| Emission (λem) | 364 | Ethanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the readily available literature, the expected chemical shifts can be inferred from the structure and data for similar compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons: Multiple signals are expected in the range of δ 7.0 - 8.5 ppm.

-

tert-Butyl Protons: A sharp singlet is expected around δ 1.3 - 1.5 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 NMR):

-

Oxadiazole Carbons: Resonances for the two carbons in the oxadiazole ring are typically found in the δ 160 - 165 ppm region.

-

Aromatic Carbons: A complex set of signals is expected between δ 120 - 145 ppm.

-

tert-Butyl Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group are expected to appear around δ 35 ppm and δ 31 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~2960 - 2870 | C-H stretching (aliphatic, from tert-butyl group) |

| ~1610 - 1580 | C=N stretching (in oxadiazole ring) and C=C stretching (aromatic) |

| ~1270 - 1240 | C-O-C stretching (in oxadiazole ring) |

| ~1020 - 1000 | N-N stretching (in oxadiazole ring) |

Solubility Profile

The solubility of this compound has been experimentally determined in various organic solvents at different temperatures. The following table summarizes the mole fraction solubility (x) at 298.15 K (25 °C).

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| Dichloromethane | 0.0432 |

| Chloroform | 0.0389 |

| Tetrahydrofuran | 0.0215 |

| Toluene | 0.0156 |

| Acetone | 0.0087 |

| Ethyl Acetate | 0.0075 |

| Cyclohexane | 0.0012 |

| Methanol | 0.0004 |

| Ethanol | 0.0006 |

| Isopropanol | 0.0005 |

| n-Hexane | 0.0009 |

| Acetonitrile | 0.0018 |

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a diacylhydrazine intermediate. The following is a plausible experimental protocol for the synthesis of the title compound.

Step 1: Synthesis of 4-(tert-butyl)benzoyl hydrazide

-

To a solution of methyl 4-(tert-butyl)benzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to yield 4-(tert-butyl)benzoyl hydrazide.

Step 2: Synthesis of N'-(4-biphenylcarbonyl)-4-(tert-butyl)benzohydrazide

-

Dissolve 4-(tert-butyl)benzoyl hydrazide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-biphenylcarbonyl chloride (1 equivalent) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 3: Cyclodehydration to form this compound

-

To the crude diacylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture at reflux for 2-4 hours.

-

After cooling, carefully pour the reaction mixture into ice-cold water or a solution of sodium bicarbonate to neutralize the excess acid.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel to afford the pure this compound.

References

An In-depth Technical Guide to Pyrrolobenzodiazepine (PBD) Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor activity.[1][2] Originally isolated from Streptomyces species, these natural products and their synthetic analogues have garnered significant interest in oncology, particularly as highly potent payloads for antibody-drug conjugates (ADCs).[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of PBDs, with a focus on experimental protocols and quantitative data to support researchers in this field.

Chemical Structure of Pyrrolobenzodiazepines

The core structure of a PBD is a tricyclic system consisting of a pyrrolo, a benzo, and a diazepine ring fused together. This fundamental structure, however, gives rise to a diverse family of compounds through variations in substitution patterns and the level of saturation in the pyrrolo C-ring.

A key feature of all biologically active PBDs is the presence of an electrophilic imine or imine equivalent (such as a carbinolamine or carbinolamine ether) at the N10-C11 position. This functionality is crucial for their mechanism of action, enabling covalent alkylation of DNA. The stereochemistry at the C11a position is also critical, with the (S)-configuration conferring a right-handed twist to the molecule that allows it to fit snugly within the minor groove of DNA.

PBDs can be broadly categorized into monomers and dimers. PBD monomers consist of a single PBD core, while PBD dimers are comprised of two PBD units linked together, typically through their C8 positions via a flexible linker.[5] This dimerization significantly enhances their DNA cross-linking ability and cytotoxicity.[3][6]

Diagram 1: Core Chemical Structure of a Pyrrolobenzodiazepine Monomer

Core structure of a PBD monomer, highlighting the A, B, and C rings and the reactive N10-C11 imine moiety.

Synthesis of Pyrrolobenzodiazepines

The synthesis of PBDs is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functionalization. Both linear and convergent synthetic strategies have been employed, with the latter being particularly useful for the preparation of PBD dimers.

General Synthetic Workflow for PBD Dimers

A common approach to synthesizing PBD dimers involves the preparation of a monomeric PBD intermediate, which is then dimerized in a subsequent step. This convergent strategy allows for the independent synthesis and modification of the PBD monomers before they are linked together.

Diagram 2: General Synthetic Workflow for PBD Dimers

A high-level overview of the synthetic workflow for producing PBD dimers.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of a PBD monomer (DC-81) and a PBD dimer (a tesirine precursor). These protocols are based on established literature procedures and are intended for informational purposes. Researchers should consult the primary literature and exercise appropriate safety precautions when attempting these syntheses.

2.2.1. Synthesis of DC-81 (PBD Monomer)

DC-81 is a naturally occurring PBD monomer that serves as a valuable building block for the synthesis of more complex PBDs.

-

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.

-

To a solution of L-proline in a mixture of tert-butanol and water, add di-tert-butyl dicarbonate and sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with citric acid and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Step 2: Coupling with 3-methoxy-2-nitroaniline.

-

To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in dichloromethane, add 3-methoxy-2-nitroaniline, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to afford the coupled product.

-

-

Step 3: Reduction of the nitro group.

-

Dissolve the product from the previous step in ethanol and add palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to give the aniline derivative.

-

-

Step 4: Cyclization to form the PBD core.

-

Treat the aniline derivative with trifluoroacetic acid in dichloromethane to remove the Boc protecting group.

-

Neutralize the reaction mixture and then treat with a mild oxidizing agent, such as manganese dioxide, to effect cyclization to the imine, yielding DC-81.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC).

-

2.2.2. Synthesis of a Tesirine Precursor (PBD Dimer)

Tesirine is the payload component of the ADC loncastuximab tesirine. The following protocol outlines the synthesis of a key precursor to tesirine.[7]

-

Step 1: Synthesis of the PBD Monomer.

-

A suitably protected and functionalized PBD monomer is synthesized following a multi-step sequence similar to that described for DC-81, but with different starting materials to incorporate the desired substituents.

-

-

Step 2: Dimerization.

-

To a solution of the PBD monomer in an appropriate solvent such as acetone, add 1,5-diiodopentane and potassium carbonate.[7]

-

Heat the reaction mixture at reflux for several hours.[7]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the PBD dimer.[7]

-

-

Step 3: Final Deprotection and Linker Attachment.

-

The protecting groups on the PBD dimer are removed under appropriate conditions (e.g., acid or base treatment).[7]

-

The linker, a cathepsin B-cleavable valine-alanine dipeptide with a self-immolative spacer and a maleimide group, is then conjugated to one of the PBD units.[7]

-

This is typically achieved through standard peptide coupling reactions using reagents such as EDCI.[7]

-

The final product, tesirine, is then purified by preparative HPLC.[7]

-

Mechanism of Action and Biological Activity

The biological activity of PBDs is intrinsically linked to their ability to bind to the minor groove of DNA and form a covalent adduct with a guanine base. This process, which ultimately leads to cell death, can be broken down into several key steps.

DNA Binding and Alkylation

PBDs, particularly the dimers, exhibit a high affinity and sequence selectivity for purine-G-purine sequences in the DNA minor groove.[3] The initial interaction is non-covalent, driven by van der Waals forces and hydrogen bonding. This positions the electrophilic N10-C11 imine of the PBD in close proximity to the nucleophilic C2-amino group of a guanine residue. A covalent bond is then formed, resulting in a stable DNA adduct. PBD dimers can cross-link two guanine bases on opposite strands of the DNA, a lesion that is particularly difficult for cellular repair mechanisms to resolve.[5]

Cellular Response and Signaling Pathways

The formation of PBD-DNA adducts triggers a cascade of cellular events, collectively known as the DNA damage response (DDR). This response is initiated by sensor proteins that recognize the DNA lesion, leading to the activation of downstream signaling pathways that ultimately determine the cell's fate.

Diagram 3: PBD-Induced DNA Damage and Apoptosis Signaling Pathway

Signaling cascade initiated by PBD-induced DNA damage, leading to cell cycle arrest and apoptosis.

The formation of PBD-DNA adducts is recognized by sensor kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related).[8] These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[8]

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. This is mediated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][9][10][11][12] PBD-induced DNA damage can lead to the activation of pro-apoptotic Bcl-2 family members and the inhibition of anti-apoptotic members.[1] This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[13][14] Caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[13][14]

Quantitative Data on PBD Cytotoxicity

The cytotoxicity of PBDs is a critical parameter for their development as anticancer agents. The half-maximal inhibitory concentration (IC50) is a commonly used metric to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the in vitro cytotoxicity of selected PBD monomers and dimers against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of PBD Monomers

| PBD Monomer | Cell Line | Cancer Type | IC50 (nM) | Reference |

| DC-81 | Various | - | Varies | [15] |

| Anthramycin | Various | - | Varies | [15] |

Table 2: In Vitro Cytotoxicity (IC50) of PBD Dimers

| PBD Dimer | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SJG-136 | HCT-116 | Colon | 0.1 - 0.3 | [7] |

| SJG-136 | HT-29 | Colon | 0.1 - 0.3 | [7] |

| SJG-136 | SW620 | Colon | 0.1 - 0.3 | [7] |

| SJG-136 | HCT-8 | Colon | 2.3 | [7] |

| SJG-136 | HCT-15 | Colon | 3.7 | [7] |

| SJG-136 | A549 | Lung | 14 | [16] |

| SJG-136 | NCI-H522 | Lung | Subnanomolar | [17] |

| SJG-136 | HL-60 | Leukemia | Subnanomolar | [17] |

| SJG-136 | Molt-4 | Leukemia | Subnanomolar | [17] |

| SG3199 | NCI-N87 | Gastric | <1 | [2] |

Note: IC50 values can vary depending on the assay conditions and cell line used.

PBDs in Drug Development: Antibody-Drug Conjugates (ADCs)

The exceptional potency of PBDs makes them ideal payloads for ADCs. ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, which provides specificity for a tumor-associated antigen, a cytotoxic payload, and a linker that connects the two. This approach allows for the selective delivery of the highly potent PBD to cancer cells, thereby minimizing systemic toxicity.

Diagram 4: PBD-ADC Development and Manufacturing Workflow

A high-level workflow illustrating the key stages in the development and manufacturing of a PBD-based ADC.

The development of a PBD-ADC is a complex process that involves several key stages, from the initial identification of a suitable tumor target to the final cGMP manufacturing of the drug product.[18][19] The synthesis of the PBD payload and the design of the linker are critical steps that can significantly impact the stability, efficacy, and safety of the final ADC.[18]

Conclusion

Pyrrolobenzodiazepines represent a powerful class of DNA-interactive agents with significant potential in cancer therapy. Their unique chemical structure and potent mechanism of action have made them a cornerstone of next-generation ADC development. A thorough understanding of their synthesis, structure-activity relationships, and biological effects is essential for the continued advancement of these promising therapeutics. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of PBDs.

References

- 1. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs): A new class of agents with high apoptotic activity in chronic myelogenous leukemia K562 cells and in cells from patients at onset and who were imatinib-resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adcreview.com [adcreview.com]

- 16. researchgate.net [researchgate.net]

- 17. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (CAS number 15082-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound identified by CAS number 15082-28-7. This compound, scientifically named 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole and commonly known as Butyl-PBD, is a subject of significant interest in the fields of materials science and particle physics due to its fluorescent properties. This document collates available data on its fundamental chemical and physical characteristics, outlines experimental methodologies for their determination, and presents visual representations of its functional mechanisms in key applications.

Chemical Identity

-

CAS Number: 15082-28-7

-

IUPAC Name: 2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole[1]

-

Synonyms: Butyl-PBD, 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole, 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole[2][3]

-

Molecular Weight: 354.44 g/mol [2]

Physicochemical Properties

The physicochemical properties of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole are summarized in the tables below. These properties are crucial for understanding its behavior in various systems and for designing applications in organic electronics and scintillation detection.

General Properties

| Property | Value | Source |

| Appearance | White to yellow solid/powder | [4] |

| Melting Point | 137 °C | Wikidata |

Calculated and Predicted Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 505.1 ± 53.0 °C | [5] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -4.94 ± 0.37 | [6][7] |

Solubility Data

A recent study systematically determined the experimental solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole in twelve organic solvents at various temperatures using the isothermal saturation method. The solubility was observed to increase with temperature in all tested solvents.[8]

Table of Experimental Solubility (Mole Fraction, x) at Different Temperatures (K) [8]

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| n-Hexane | 0.00018 | 0.00025 | 0.00034 | 0.00046 | 0.00062 |

| Methanol | 0.00009 | 0.00012 | 0.00016 | 0.00022 | 0.00029 |

| Ethanol | 0.00014 | 0.00019 | 0.00026 | 0.00035 | 0.00048 |

| Isopropanol | 0.00017 | 0.00023 | 0.00032 | 0.00044 | 0.00060 |

| Tetrahydrofuran | 0.0183 | 0.0245 | 0.0327 | 0.0436 | 0.0579 |

| Acetonitrile | 0.0013 | 0.0018 | 0.0024 | 0.0032 | 0.0043 |

| Ethyl Acetate | 0.0087 | 0.0116 | 0.0154 | 0.0205 | 0.0271 |

| N-Methylpyrrolidone | 0.0142 | 0.0192 | 0.0258 | 0.0346 | 0.0461 |

| Toluene | 0.0315 | 0.0429 | 0.0581 | 0.0783 | 0.1050 |

| Chlorobenzene | 0.0278 | 0.0381 | 0.0519 | 0.0705 | 0.0954 |

| Dichloromethane | - | 0.1025 | 0.1381 | - | - |

| Dimethyl Sulfoxide | - | 0.0038 | 0.0051 | 0.0069 | - |

Note: The temperature ranges for Dichloromethane and Dimethyl Sulfoxide were 273.15–303.15 K and 293.15–333.15 K, respectively.

Spectral Properties

| Property | Wavelength/Data | Conditions | Source |

| Fluorescence Excitation | 305 nm | in ethanol | [2] |

| Fluorescence Emission | 364 nm | in ethanol | [2] |

| UV Peak | 305 nm | in THF | [8] |

| IR Spectrum | Available | - | [1] |

| Mass Spectrum | Available | - | [1] |

Experimental Protocols

Determination of Solubility (Isothermal Saturation Method)

The experimental solubility data presented above was determined using the isothermal saturation method.[8] A general protocol for this method is as follows:

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.

-

Procedure: a. An excess amount of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole is added to a known mass of the selected solvent in the vessel. b. The mixture is continuously stirred at a constant temperature to ensure equilibrium is reached. The time to reach equilibrium should be predetermined (e.g., 24-48 hours). c. Once equilibrium is achieved, stirring is stopped, and the solution is allowed to settle for a sufficient period to allow the undissolved solid to precipitate. d. A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or dissolution. e. The withdrawn sample is accurately weighed. f. The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature). g. The remaining solid solute is weighed. h. The mole fraction solubility is calculated from the masses of the solute and the solvent in the sampled solution.

-

Analysis: This procedure is repeated at different temperatures to obtain the temperature-dependent solubility profile.

Synthesis of 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

While a specific, detailed protocol for the synthesis of Butyl-PBD was not found in the searched literature, a general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. A plausible synthetic route for Butyl-PBD is outlined below, based on established chemical principles for oxadiazole synthesis.

Step 1: Synthesis of 4-tert-Butylbenzohydrazide 4-tert-Butylbenzoic acid is esterified (e.g., with methanol in the presence of an acid catalyst) to yield methyl 4-tert-butylbenzoate. This ester is then reacted with hydrazine hydrate, typically under reflux in a solvent like ethanol, to produce 4-tert-butylbenzohydrazide.[9]

Step 2: Synthesis of N'-(4-Biphenylcarbonyl)-4-tert-butylbenzohydrazide The 4-tert-butylbenzohydrazide is then acylated with 4-biphenylcarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) to yield the 1,2-diacylhydrazine intermediate.

Step 3: Cyclodehydration to form 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole The resulting N'-(4-biphenylcarbonyl)-4-tert-butylbenzohydrazide is subjected to cyclodehydration. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid.[9] After the reaction is complete, the mixture is carefully quenched (e.g., with ice water), and the crude product is collected by filtration. Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield the pure 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole.

Mandatory Visualizations

Scintillation Process Workflow

2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole is utilized as a scintillator, a substance that emits light upon interaction with ionizing radiation. The following diagram illustrates the workflow of this process in a liquid scintillator cocktail where Butyl-PBD acts as the secondary scintillator (solute).

Hole-Blocking Mechanism in an OLED

In Organic Light-Emitting Diodes (OLEDs), 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole can function as a hole-blocking layer (HBL) to enhance device efficiency.[10][11] The diagram below illustrates the role of Butyl-PBD in the layered structure of an OLED.

References

- 1. This compound | C24H22N2O | CID 84782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl PBD - Wikipedia [en.wikipedia.org]

- 3. 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole | 15082-28-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Scintillation (physics) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fabrication of OLED using PBD as a Hole Blocking Layer -한국정보디스플레이학회:학술대회논문집 | Korea Science [koreascience.kr]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Butyl-PBD

This guide provides an overview of the core physicochemical properties of Butyl-PBD, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of Butyl-PBD are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂N₂O | [1][2][3][4][5] |

| Molecular Weight | 354.44 g/mol | [1][2][3][6] |

Chemical Structure and Properties

Butyl-PBD, scientifically known as 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole, is a fluorescent organic compound.[1][2] Its structure incorporates a 1,3,4-oxadiazole ring, a biphenyl group, and a tert-butylphenyl group. This molecular arrangement is responsible for its characteristic scintillation properties.

Caption: Core molecular properties of Butyl-PBD.

References

- 1. Butyl-PBD 15082-28-7 India [ottokemi.com]

- 2. Butyl-PBD | 15082-28-7 | www.ottokemi.com [ottokemi.com]

- 3. Butyl PBD - Wikipedia [en.wikipedia.org]

- 4. revvity.co.jp [revvity.co.jp]

- 5. Butyl PBD - Wikidata [wikidata.org]

- 6. 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photophysical Properties of PBD Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organic compound 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is a prominent member of the 1,3,4-oxadiazole class of molecules, which are recognized for their significant electronic and photophysical properties. These compounds are characterized by their high thermal stability and efficient charge transport capabilities. PBD, in particular, is noted for its strong luminescence, making it a valuable material in various applications, including organic light-emitting diodes (OLEDs) and as a fluorescent probe. This technical guide provides an in-depth overview of the core photophysical properties of PBD and its derivatives, details the experimental protocols for their characterization, and presents logical workflows for their analysis.

Core Photophysical Properties

Data Presentation

The following tables summarize the available quantitative photophysical data for PBD and a series of related 1,3,4-oxadiazole derivatives.

Table 1: Photophysical Properties of PBD

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |

| Chloroform | 302 | 370 |

Table 2: Photophysical Properties of 1,3,4-Oxadiazole Derivatives in Chloroform [1]

| Compound Name | Structure | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) [%] |

| Ox-FL | Contains fluorene moiety | 302 | 373 | 90.77 |

| Ox-FL-FF | Contains fluorene and phenolphthalein moieties | 302 | 356 | 31.61 |

| Ox-FL-BPA | Contains fluorene and bisphenol A moieties | 302 | 363 | 43.85 |

These data highlight that derivatives of 1,3,4-oxadiazole can exhibit high fluorescence quantum yields.[1]

Experimental Protocols

The characterization of the photophysical properties of PBD and its derivatives involves several key experimental techniques.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Solution Preparation: Prepare dilute solutions of the PBD compound in various spectroscopic-grade solvents (e.g., cyclohexane, toluene, chloroform, ethanol) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette (typically 1 cm path length) against a solvent blank over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

-

Solution Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em). The integrated area under the emission curve is used for quantum yield calculations.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission in a similar spectral region to the PBD sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1).

-

Fluorescence Measurement: Record the fluorescence spectra of all sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships in the photophysical characterization of PBD compounds.

References

An In-depth Technical Guide to 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][2][4] Their metabolic stability and ability to act as a bioisostere for amide and ester functionalities make them a valuable component in the design of novel therapeutic agents.[5]

Core Synthesis Strategies

The synthesis of the 1,3,4-oxadiazole ring is versatile, with several well-established methods. The most common approaches involve the cyclization of intermediates derived from carboxylic acid hydrazides.

1. Oxidative Cyclization of N-Acylhydrazones: A primary route involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization. Various reagents can effect this transformation, including ceric ammonium nitrate (CAN), trichloroisocyanuric acid (TCCA), and metal oxides.[6]

2. Dehydrative Cyclization of 1,2-Diacylhydrazines: Another prevalent method is the cyclodehydration of 1,2-diacylhydrazine intermediates. These precursors are typically formed by reacting an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride).[2] Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and Burgess reagent.[1][2]

3. One-Pot Synthesis Approaches: Modern synthetic efforts focus on one-pot procedures to improve efficiency. For instance, carboxylic acids can be condensed with benzohydrazide using coupling agents like TBTU, followed by a tosyl chloride-mediated cyclodehydration in the same vessel to yield 2,5-disubstituted-1,3,4-oxadiazoles.[6]

A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides is depicted below.

Figure 1. General synthetic workflow for 1,3,4-oxadiazole derivatives.

Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives are renowned for their broad spectrum of biological activities. Below, we summarize key findings in tabular format for easy comparison.

These compounds exhibit potent cytotoxicity against various cancer cell lines, often through mechanisms like enzyme inhibition (e.g., EGFR, telomerase) or apoptosis induction.[7][8][9][10]

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Comp. 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 | [11] |

| Comp. 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [11] |

| Comp. 2a-c | HT29 (Colon) | 1.3 - 2.0 | - | - | [12] |

| Comp. 37 | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 | [9] |

| AMK OX-12 | Hep-2 (Larynx) | 0.0007 (at 72h) | - | - | [8] |

| Comp. 9 | HepG2 (Liver) | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 | [9] |

| Comp. 65 | SW1116 (Colon) | 1.27 ± 0.05 | Staurosporine | 8.32 ± 0.08 |[13] |

IC₅₀: The half maximal inhibitory concentration.

Derivatives have shown significant activity against a range of bacterial and fungal pathogens, including resistant strains like MRSA.[14][15]

Table 2: In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| OZE-I | S. aureus (MRSA, USA100) | 4 | - | - | [14] |

| OZE-III | S. aureus | 8 - 32 | - | - | [14] |

| Comp. 13 | S. aureus (MRSA) | 0.5 (MIC₉₀) | Comp. 1771 | 4 - 16 | [16] |

| Comp. 22b/c | B. subtilis | 0.78 | Levofloxacin | - | [15] |

| Comp. 4a-c | S. aureus (MRSA) | 0.25 - 1 | Vancomycin | 1 - 2 | [15] |

| Comp. 50a-c | Candida strains | 0.78 - 3.12 | Ketoconazole | 0.78 - 1.56 |[15] |

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any appended aryl rings.

Figure 2. Structure-activity relationship (SAR) logic for 1,3,4-oxadiazoles.

Key SAR insights from the literature include:

-

Aromatic Substituents: The presence of aryl or heteroaryl rings at the C2 and C5 positions is a common feature in highly active compounds.[17]

-

Electron-Withdrawing/Donating Groups: The electronic properties of substituents on these aryl rings play a crucial role. Halogen atoms (electron-withdrawing) on a phenyl ring often enhance activity.[17][18]

-

Linker Groups: The introduction of flexible linkers, such as thioether (-S-) or aminomethyl (-CH₂-NH-) groups, between the oxadiazole core and other moieties can significantly influence potency and selectivity.[10][12]

-

Hydrophobicity: In general, hydrophobic substituents are well-tolerated and can contribute to improved antibacterial activity.[17]

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of these derivatives.

-

Preparation of 1,2-Diacylhydrazine: To a solution of an acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add an acid chloride (1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain the 1,2-diacylhydrazine intermediate.

-

Cyclodehydration: Add the dried 1,2-diacylhydrazine (1.0 eq) to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃, 5-10 vol).

-

Reflux the mixture for 2-4 hours. After cooling, pour the mixture cautiously onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the solid product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2,5-disubstituted-1,3,4-oxadiazole.[2]

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19][20]

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[19][21]

-

Compound Treatment: Prepare serial dilutions of the test 1,3,4-oxadiazole derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a positive control (a known anticancer drug).[19]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[20]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.[19][21]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[22]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Many 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes.

Figure 3. Signaling pathway for COX inhibition by 1,3,4-oxadiazole derivatives.

Protocol for COX-2 Inhibitor Screening: [23][24][25]

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation: In a reaction tube, mix the reaction buffer, heme cofactor, and the COX-2 enzyme solution. Add the test 1,3,4-oxadiazole derivative (dissolved in DMSO) and pre-incubate at 37°C for approximately 10 minutes.[23][24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for exactly 2 minutes at 37°C.[23][24]

-

Reaction Termination: Stop the reaction by adding a solution of saturated stannous chloride or hydrochloric acid.[24]

-

Product Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified. This can be done using methods like LC-MS/MS for high accuracy and specificity or via a colorimetric/fluorometric assay that measures the peroxidase component of the enzyme.[23][26]

-

Data Analysis: Compare the amount of product formed in the presence of the inhibitor to a control reaction (with no inhibitor) to calculate the percentage of inhibition and determine the IC₅₀ value.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. benchchem.com [benchchem.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

A-Technical-Guide-to-the-Material-Safety-of-Pyrrolobenzodiazepines-PBDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with exceptionally potent antitumor properties.[1][2] Originally derived from various species of Actinomycetes, these natural products and their synthetic dimers have garnered significant attention in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][] Their mechanism of action involves binding to the minor groove of DNA and forming a covalent bond with a guanine base, which can lead to DNA strand cross-linking, inhibition of DNA replication, and ultimately, cell death.[4][] This high potency necessitates a thorough understanding of their safety profiles and strict adherence to handling protocols.

This guide provides an in-depth overview of the material safety data for PBDs, focusing on the quantitative data, experimental methodologies, and critical safety workflows relevant to a research and drug development setting.

Chemical Identification and Physical Properties

PBDs are tricyclic systems composed of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.[] Synthetic PBD dimers, which are central to ADC development, link two PBD monomers, significantly enhancing their DNA cross-linking efficiency and cytotoxicity.[1]

Table 1: Representative Physical and Chemical Properties of a PBD Dimer

| Property | Data | Source |

| Product Name | Mc-Val-Ala-PBD Dimer Solution | CellMosaic, Inc.[6] |

| Synonyms | Maleimidocaproyl-valine-alanine pyrrolo[2,1-c][1][4]benzodiazepines dimer solution | CellMosaic, Inc.[6] |

| Physical State | Clear, Colorless liquid | CellMosaic, Inc.[6] |

| Solubility | Soluble in water | CellMosaic, Inc.[6] |

| Specific Gravity | ~1.09 at room temperature | CellMosaic, Inc.[6] |

| pH | Slightly basic (8-9) | CellMosaic, Inc.[6] |

| Flash Point | 90-100°C (194-212 °F) | CellMosaic, Inc.[6] |

| Autoignition Temp. | >300 °C (572 °F) | CellMosaic, Inc.[6] |

| Storage Temp. | Recommended: -20 °C in a dry, well-ventilated place | CellMosaic, Inc.[6], MOLNOVA[7] |

Note: Data is based on a specific PBD-linker conjugate solution. Properties of other PBDs may vary.

Toxicological Information

PBDs are classified as highly potent and cytotoxic compounds. Their toxicity is directly related to their mechanism of action—DNA alkylation and cross-linking.[] In the context of ADCs, dose-limiting toxicities observed in both animal and human studies are generally attributed to the PBD payload.[8][9]

Table 2: Hazard Classification and Toxicological Summary

| Hazard Classification | Details | Source |

| GHS Classification | Acute Toxicity: Oral, Category 3 Acute Toxicity: Dermal, Category 3 Acute Toxicity: Inhalation, Category 3 | CellMosaic, Inc.[6] |

| Signal Word | Danger | CellMosaic, Inc.[6] |

| Hazard Statements | H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled | CellMosaic, Inc.[6] |

| Primary Health Effects | Potential for liver damage, myelosuppression (bone marrow suppression), pro-inflammatory responses, vascular leak syndrome, and kidney injury.[9][10] | FDA Analysis[8][9] |

| Carcinogenicity | No specific data available in reviewed SDS, but as DNA-alkylating agents, they should be handled as potential carcinogens/mutagens. | General Principle |

| Reproductive Toxicity | Potential for foetal loss or malformations in offspring of pregnant women exposed to cytotoxic drugs.[10][11] | General Cytotoxic Drug Info[10][11] |

Experimental Protocols and Methodologies

Detailed experimental protocols for regulatory toxicology studies are often proprietary. However, based on published research and regulatory analyses, a general workflow for preclinical toxicity assessment of PBD-containing ADCs can be outlined.[12]

3.1 Preclinical Toxicology Assessment Workflow

The primary goal is to determine the maximum tolerated dose (MTD) and characterize the dose-limiting toxicities.

-

Test System: Relevant animal models (e.g., rodents, non-human primates like cynomolgus monkeys).[8]

-

Dosing Regimen: Single-dose and repeat-dose toxicology studies are conducted.[8][12]

-

Endpoint Monitoring:

-

Dose Selection for First-in-Human (FIH) Trials: A common approach for PBD-ADCs has been to use 1/6th of the highest non-severely toxic dose (HNSTD) in monkeys, using body surface area for scaling.[8]

Caption: Preclinical toxicology workflow for PBD-based ADCs.

Mechanism of Action and Signaling Pathway

PBD dimers exert their cytotoxic effects by cross-linking DNA, which triggers cellular damage responses leading to apoptosis.

-

Cellular Uptake: The PBD payload (often as part of an ADC) is internalized by the target cell.

-

Minor Groove Binding: The PBD dimer binds to the minor groove of DNA, with a preference for specific purine-guanine-purine sequences.[1][]

-

DNA Alkylation: A covalent bond is formed between the PBD and the C2-amino group of a guanine residue.[]

-

Interstrand Cross-link: The second PBD unit binds to a guanine on the opposite DNA strand, forming an interstrand cross-link.[1][4]

-

Biological Consequences: This DNA lesion stalls replication and transcription, leading to DNA strand breakage and the activation of apoptotic pathways.[][13]

Caption: Simplified signaling pathway for PBD-induced cytotoxicity.

Safe Handling and Exposure Controls

Due to their high potency, PBDs must be handled as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). A risk-based approach incorporating a hierarchy of controls is mandatory to ensure personnel and environmental safety.[14][15]

5.1 Hierarchy of Controls

The most effective safety measures involve engineering controls to contain the material at its source, followed by procedural controls and, finally, personal protective equipment (PPE).[11]

Caption: Hierarchy of controls for managing PBD exposure risk.

5.2 Exposure Control Recommendations

Table 3: Recommended Exposure Controls and Personal Protective Equipment

| Control Type | Recommendation | Source |

| Engineering Controls | Primary Containment: All handling of PBD powders or concentrated solutions should occur within a containment system, such as a glovebox isolator or a certified chemical fume hood / biological safety cabinet designed for potent compounds. Use of closed-system transfer devices is recommended. | General HPAPI Guidance[10][14] |

| Ventilation | Use in a well-ventilated area. Ensure negative pressure for storage and preparation areas. | CellMosaic, Inc.[6], Guideline[16] |

| Administrative Controls | Designated Areas: Clearly mark areas where PBDs are handled and restrict access to trained, authorized personnel. SOPs: Develop and follow detailed Standard Operating Procedures for weighing, reconstitution, handling spills, and waste disposal. Training: Personnel must be trained on the specific hazards, handling procedures, and emergency response.[14] | General HPAPI Guidance[11][14] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear double gloves (e.g., nitrile), a disposable gown or coveralls with tight cuffs. Respiratory Protection: For handling powders or when aerosols may be generated, a fit-tested N95/N100 respirator or a powered air-purifying respirator (PAPR) is required.[16] | CellMosaic, Inc.[6], Guideline[16] |

| Hygiene Practices | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Remove contaminated clothing immediately. | CellMosaic, Inc.[6], Guideline[11] |

First Aid and Emergency Procedures

Table 4: Emergency First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | Combi-Blocks, Inc.[17] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | CellMosaic, Inc.[6], Combi-Blocks, Inc.[17] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Consult a physician immediately. | Combi-Blocks, Inc.[17] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician or poison control center immediately. | CellMosaic, Inc.[6] |

| Spills | Evacuate the area. Wear appropriate PPE. Contain the spill with absorbent material. Decontaminate the area (e.g., with a bleach solution followed by a neutralizing agent, per institutional guidelines). Collect all waste in a sealed, labeled container for hazardous waste disposal. | General Cytotoxic Guidance[11] |

Conclusion

Pyrrolobenzodiazepines are invaluable tools in the development of next-generation cancer therapies, but their extreme potency demands the highest level of safety and handling diligence. For researchers, scientists, and drug development professionals, a comprehensive understanding of the material safety data—from physical properties and toxicology to robust containment strategies—is not merely a regulatory requirement but a critical component of responsible science. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, the risks associated with these potent compounds can be effectively managed, ensuring a safe environment for groundbreaking research.

References

- 1. adcreview.com [adcreview.com]

- 2. adcreview.com [adcreview.com]

- 4. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. cellmosaic.com [cellmosaic.com]

- 7. molnova.com [molnova.com]

- 8. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escotapestlerx.com [escotapestlerx.com]

- 11. hse.gov.uk [hse.gov.uk]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. aenova-group.com [aenova-group.com]

- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide on the Spectroscopic Data of Pyrrolobenzodiazepine (PBD) Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pyrrolobenzodiazepine (PBD) core, a critical component of several potent anti-tumor agents. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition. Furthermore, it visualizes the key signaling pathways affected by PBDs and the general workflow for their spectroscopic analysis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative pyrrolo[2,1-c][1][2]benzodiazepine derivative. It is important to note that the exact values may vary slightly depending on the specific substitution pattern of the PBD core and the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for a PBD Derivative

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.91-7.93 | dd | 1H | Aromatic H |

| 7.36-7.38 | ddd | 1H | Aromatic H |

| 7.07-7.11 | m | 1H | Aromatic H |

| 7.03-7.05 | m | 1H | Aromatic H |

| 4.68 | s | 1H | CH |

| 4.01-4.03 | t | 1H | CH |

| 3.84-3.88 | m | 1H | CH |

| 3.50-3.60 | m | 1H | CH |

| 3.37-3.38 | d | 2H | CH₂ |

| 2.20-2.25 | m | 2H | CH₂ |

| 1.99-2.12 | m | 2H | CH₂ |

| 1.64-1.69 | m | 2H | CH₂ |

| 0.96-0.99 | t | 3H | CH₃ |

Data is for a C1-propyl substituted PBD derivative as reported in a study on non-β-lactam serine β-lactamase inhibitors.[3]

Table 2: ¹³C NMR Spectroscopic Data for a PBD Derivative

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O |

| 156.2 | C=N |

| 146.7 | Aromatic C |

| 131.6 | Aromatic C |

| 130.1 | Aromatic C |

| 126.9 | Aromatic C |

| 126.5 | Aromatic C |

| 122.2 | Aromatic C |

| 54.4 | CH |

| 46.5 | CH |

| 43.3 | CH₂ |

| 26.8 | CH₂ |

| 23.9 | CH₂ |

| 22.3 | CH₂ |

| 11.7 | CH₃ |

Data is for a C1-propyl substituted PBD derivative as reported in a study on non-β-lactam serine β-lactamase inhibitors.[3]

Table 3: Infrared (IR) Spectroscopy Data for a PBD Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3356, 3319 | N-H stretching |

| 1605 | C=O stretching |

Data is for a C1-propyl substituted PBD derivative as reported in a study on non-β-lactam serine β-lactamase inhibitors.[3]

Table 4: Mass Spectrometry (MS) Data for a PBD Derivative

| m/z | Assignment |

| 257 | [M]⁺ |

| 146 | Fragment |

| 119 | Fragment |

| 90 | Fragment |

| 70 | Fragment |

Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) at 70 eV for a C1-propyl substituted PBD derivative.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the PBD sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[6]

-

The final sample height in the NMR tube should be at least 4.5 cm.[6]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For quantitative ¹³C NMR, ensure a sufficient relaxation delay for complete relaxation of all nuclei.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using an internal standard (e.g., Tetramethylsilane - TMS) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid PBD sample to a fine powder using an agate mortar and pestle.[7]

-

Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[7]

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid PBD sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups present in the PBD molecule.[9]

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation (Direct Infusion):

-

Data Acquisition:

-

Introduce the sample solution directly into the mass spectrometer's ion source using a syringe pump at a constant, low flow rate.[12][13]

-

Set the ion source parameters (e.g., electrospray voltage, nebulizing gas flow, and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range to determine the molecular weight.

-

If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

If MS/MS was performed, analyze the product ion spectrum to elucidate the fragmentation pattern and confirm the structure of the PBD core.

-

Mandatory Visualizations

3.1. PBD-Induced DNA Damage Response Pathway

PBDs exert their cytotoxic effects primarily by binding to the minor groove of DNA and forming covalent adducts, leading to DNA damage. This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[1] The DDR pathway aims to repair the damage, but if the damage is too severe, it can lead to cell cycle arrest and apoptosis (programmed cell death).[1] Key proteins involved in this pathway include the kinases ATM and ATR, which are activated by DNA double-strand breaks and single-strand breaks, respectively.[14] These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53, which plays a central role in orchestrating the cellular response to DNA damage.[14]

References

- 1. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. rtilab.com [rtilab.com]

- 9. azooptics.com [azooptics.com]

- 10. lcms.cz [lcms.cz]

- 11. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

An In-Depth Technical Guide to the Electron Affinity and Ionization Potential of Pyridyl-Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts of electron affinity and ionization potential, with a specific focus on pyridyl-benzodiazepines (PBDs), a class of compounds with significant interest in drug development. Due to the structural diversity within the PBD family, this guide establishes a representative pyridyl-benzodiazepine structure for illustrative purposes and focuses on the methodologies for determining its fundamental electronic properties.

Introduction to Electron Affinity and Ionization Potential